molecular formula C10H19N3 B2840412 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine CAS No. 1368221-87-7

3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine

Cat. No.: B2840412
CAS No.: 1368221-87-7
M. Wt: 181.283
InChI Key: SGSUHCLAMDEOMM-UHFFFAOYSA-N
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Description

3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine is a chemical compound that features an imidazole ring substituted with a tert-butyl group and a propan-1-amine chain. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method involves the reaction of 2-tert-butylimidazole with 3-chloropropan-1-amine under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts such as nickel or rhodium can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-4,5-dihydro-1H-imidazole: Lacks the propan-1-amine chain but shares the tert-butyl-imidazole core.

    1-tert-butyl-1H-imidazole-4-carboxamide: Contains a carboxamide group instead of the propan-1-amine chain.

    2-tert-butyl-1H-imidazole-5-carbaldehyde: Features an aldehyde group in place of the propan-1-amine chain.

Uniqueness

3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-1-amine chain enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

3-(2-tert-butylimidazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-10(2,3)9-12-6-8-13(9)7-4-5-11/h6,8H,4-5,7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSUHCLAMDEOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CN1CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368221-87-7
Record name 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine
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